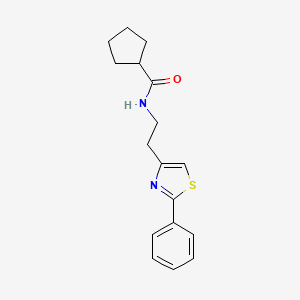

N-(2-(2-phenylthiazol-4-yl)ethyl)cyclopentanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound and similar ones has been described in the literature . For instance, the hydrazinolysis of phthalimide derivative led to the deprotected parent compound 2-{2-[3-(adamant-1-yl)-4-fluorophenyl]thiazol-4-yl}ethan-1-amine, which was subsequently methylated, dimethylated, acylated, and carbamoylated to deliver adducts .Molecular Structure Analysis

The molecular structure of N-(2-(2-phenylthiazol-4-yl)ethyl)cyclopentanecarboxamide is unique and allows for diverse applications. It is part of a larger class of compounds known as 2,4-disubstituted arylthiazoles .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound involve several steps, including hydrazinolysis, methylation, dimethylation, acylation, and carbamoylation .Aplicaciones Científicas De Investigación

- Research : N-(2-(2-phenylthiazol-4-yl)ethyl)cyclopentanecarboxamide derivatives were synthesized and evaluated for antimicrobial activity. In vitro studies demonstrated potent antifungal activity against various strains. Additionally, these compounds exhibited moderate antibacterial activity against both sensitive and resistant bacterial strains .

- Research : N-(2-(2-phenylthiazol-4-yl)ethyl)cyclopentanecarboxamide derivatives were tested for anti-inflammatory activity. Results indicated good anti-inflammatory effects .

- Results : It exhibited a favorable binding profile against S. aureus (PDB ID: 1AD4) and C. albicans (PDB ID: 1AI9) .

- Significance : N-(2-(2-phenylthiazol-4-yl)ethyl)cyclopentanecarboxamide’s thiazole moiety makes it appealing for drug discovery .

Antimicrobial Activity

Anti-Inflammatory Properties

Binding Affinity Against Specific Proteins

Drug Discovery and Optimization

Fungicidal Activities

Chemical Synthesis Methods

Mecanismo De Acción

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, compounds with similar structures have been found to exhibit trypanocidal activity . They bear a lipophilic end, which consists of a 4-(1-adamantyl) phenyl or a 3-(1-adamantyl)phenyl moiety, a 1,3-thiazole ring, and a functional end, which comprises an alkylamine .

Propiedades

IUPAC Name |

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2OS/c20-16(13-6-4-5-7-13)18-11-10-15-12-21-17(19-15)14-8-2-1-3-9-14/h1-3,8-9,12-13H,4-7,10-11H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBGGAYPDIOUPGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NCCC2=CSC(=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-phenylthiazol-4-yl)ethyl)cyclopentanecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-carbamoylphenyl)-1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2753394.png)

![1-(3,5-dimethylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2753399.png)

![3-(4-chlorophenyl)-5-(3-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2753408.png)

![Tert-butyl N-[[3-fluoro-4-(4-hydroxypiperidin-1-yl)phenyl]methyl]carbamate](/img/structure/B2753412.png)

![1-[(4-Chloronaphthalen-1-yl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B2753415.png)

![N-(3-fluoro-4-{4-[(4-methylphenyl)sulfonyl]piperazino}phenyl)pentanamide](/img/structure/B2753416.png)